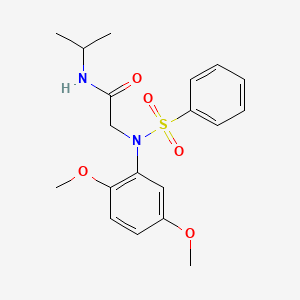![molecular formula C21H22FNO4 B5154977 2-(4-fluorophenyl)-2-oxoethyl 5-[(2-ethylphenyl)amino]-5-oxopentanoate](/img/structure/B5154977.png)
2-(4-fluorophenyl)-2-oxoethyl 5-[(2-ethylphenyl)amino]-5-oxopentanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-fluorophenyl)-2-oxoethyl 5-[(2-ethylphenyl)amino]-5-oxopentanoate, also known as FOE, is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicine. FOE is a member of the oxopentanoate family and is synthesized through a specific method.
Mecanismo De Acción
2-(4-fluorophenyl)-2-oxoethyl 5-[(2-ethylphenyl)amino]-5-oxopentanoate exerts its biological effects by inhibiting the activity of enzymes involved in the biosynthesis of prostaglandins and leukotrienes. This compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX), which are enzymes involved in the production of prostaglandins and leukotrienes, respectively. By inhibiting the activity of these enzymes, this compound reduces the production of these inflammatory mediators, leading to its anti-inflammatory and analgesic effects.
Biochemical and Physiological Effects
This compound has been shown to have a number of biochemical and physiological effects. It has been found to reduce the production of inflammatory mediators, such as prostaglandins and leukotrienes. This compound has also been found to inhibit the growth of cancer cells in vitro and in vivo. In addition, this compound has been shown to have analgesic effects, reducing pain in animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of 2-(4-fluorophenyl)-2-oxoethyl 5-[(2-ethylphenyl)amino]-5-oxopentanoate is its potential applications in the field of medicine. This compound has been found to have anti-inflammatory, analgesic, and anti-tumor properties, making it a potential candidate for the treatment of pain, inflammation, and cancer. However, there are also limitations to the use of this compound in lab experiments. This compound has been found to be toxic at high doses, and its long-term effects are not well understood.
Direcciones Futuras
There are several future directions for the study of 2-(4-fluorophenyl)-2-oxoethyl 5-[(2-ethylphenyl)amino]-5-oxopentanoate. One potential direction is the development of this compound as a cancer therapy. This compound has been found to inhibit the growth of cancer cells in vitro and in vivo, making it a potential candidate for cancer treatment. Another potential direction is the study of this compound in the treatment of pain and inflammation. This compound has been found to have analgesic and anti-inflammatory effects, making it a potential candidate for the treatment of pain and inflammation. Finally, further studies are needed to understand the long-term effects of this compound and its potential toxicity at high doses.
Métodos De Síntesis
2-(4-fluorophenyl)-2-oxoethyl 5-[(2-ethylphenyl)amino]-5-oxopentanoate is synthesized through a multi-step process involving the reaction of 4-fluorophenylacetic acid with ethyl acetoacetate, followed by the reaction of the resulting compound with 2-ethylphenylamine. The final product is obtained through a purification process, which involves recrystallization.
Aplicaciones Científicas De Investigación
2-(4-fluorophenyl)-2-oxoethyl 5-[(2-ethylphenyl)amino]-5-oxopentanoate has been extensively studied for its potential applications in the field of medicine. It has been found to have anti-inflammatory, analgesic, and anti-tumor properties. This compound has been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a potential candidate for cancer therapy. This compound has also been found to have anti-inflammatory and analgesic effects, making it a potential candidate for the treatment of pain and inflammation.
Propiedades
IUPAC Name |
[2-(4-fluorophenyl)-2-oxoethyl] 5-(2-ethylanilino)-5-oxopentanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22FNO4/c1-2-15-6-3-4-7-18(15)23-20(25)8-5-9-21(26)27-14-19(24)16-10-12-17(22)13-11-16/h3-4,6-7,10-13H,2,5,8-9,14H2,1H3,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNKSEUAQPCFRQK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1NC(=O)CCCC(=O)OCC(=O)C2=CC=C(C=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22FNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

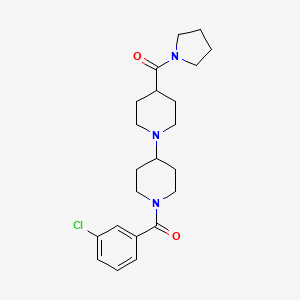
![[4-(2-{2-[2-methoxy-4-(1-propen-1-yl)phenoxy]ethoxy}ethoxy)phenyl](phenyl)methanone](/img/structure/B5154905.png)
![N-butyl-2-[(2-cyclopropyl-4-quinolinyl)carbonyl]hydrazinecarbothioamide](/img/structure/B5154912.png)
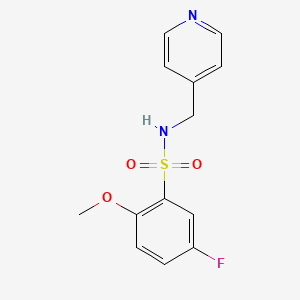
![5-{3-chloro-4-[2-(2-chlorophenoxy)ethoxy]-5-methoxybenzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5154919.png)
![1-methyl-4-[(1-methyl-1H-1,2,3-benzotriazol-5-yl)carbonyl]-2-piperazinone](/img/structure/B5154924.png)
![2-methyl-5-[6-(1-pyrrolidinyl)-3-pyridazinyl]benzenesulfonamide](/img/structure/B5154930.png)
![N-ethyl-5-methyl-N-[(1'-methyl-1,4'-bipiperidin-4-yl)methyl]-1H-pyrazole-3-carboxamide](/img/structure/B5154934.png)
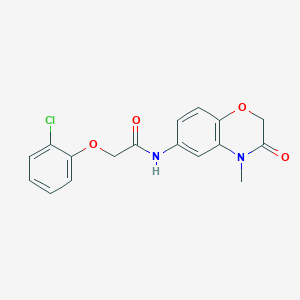

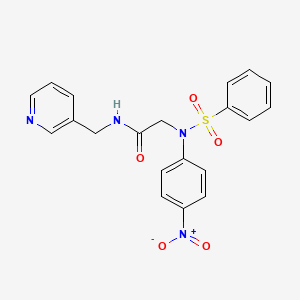
![1-[3-(benzyloxy)-4-methoxybenzyl]-3,5-dimethylpiperidine](/img/structure/B5154976.png)

